D-Trp8-SRIF-14
Description
Contextualization of Somatostatin-14 (SRIF-14) as a Peptide Hormone
Somatostatin-14 (SRIF-14), also known as Somatotropin Release-Inhibiting Factor (SRIF), is an endogenous cyclic peptide hormone composed of 14 amino acids. iscabiochemicals.comcpcscientific.com It is one of two primary active forms, the other being a 28-amino acid peptide (SRIF-28), which are produced through the alternative cleavage of a single preproprotein. iscabiochemicals.comnih.gov While the two isoforms have overlapping activities, they differ in their main sites of action; SRIF-14 acts primarily in the brain as a neurotransmitter, whereas SRIF-28 is more dominant in the gastrointestinal tract. iscabiochemicals.comnih.gov
As a powerful inhibitory regulator, SRIF-14 exerts its effects on numerous systems throughout the body. nih.gov It is renowned for its ability to inhibit the secretion of a wide array of hormones, including growth hormone from the pituitary gland, as well as insulin (B600854) and glucagon (B607659) from the pancreas. cpcscientific.comnih.gov Furthermore, it modulates the release of various gastrointestinal hormones like gastrin and cholecystokinin. cpcscientific.com SRIF-14 carries out these functions by binding to a family of five distinct G protein-coupled receptors (SSTR1-5), which are widely distributed in the central nervous system and peripheral tissues. nih.govmdpi.com A significant limitation of native SRIF-14 for research and potential therapeutic applications is its very short biological half-life, which is typically between one to three minutes. nih.gov
Rationale for D-Trp8 Modification in Somatostatin (B550006) Analogs
The inherent instability of native SRIF-14 led researchers to develop synthetic analogs with improved pharmacological properties. The modification at position 8 is particularly crucial because this residue is part of the essential four-amino-acid sequence, Phe7-Trp8-Lys9-Thr10, which constitutes the core pharmacophore responsible for the molecule's biological activity. mdpi.comresearchgate.net
The primary rationale for substituting the naturally occurring L-Tryptophan (L-Trp) at position 8 with its D-enantiomer (D-Trp) is to enhance both the peptide's stability and its biological potency. mdpi.com Key reasons for this modification include:
Increased Proteolytic Resistance: Peptides containing naturally occurring L-amino acids are rapidly degraded by proteases in the body. The introduction of a D-amino acid at a key position renders the peptide bond less susceptible to enzymatic cleavage, significantly extending the analog's half-life.
Stabilization of Bioactive Conformation: The inclusion of D-Trp at the eighth position helps to stabilize the main bioactive conformation of the peptide. mdpi.com This conformational rigidity can lead to a higher binding affinity for somatostatin receptors.
Enhanced Potency: Research has consistently shown that synthetic analogs featuring the D-Trp8 modification, such as [D-Trp8]SRIF, bind to somatostatin receptors with greater avidity than the native SRIF-14. pnas.org This increased binding affinity translates to greater biological potency, with some studies reporting that [D-Trp8]-Somatostatin-14 is 6 to 8 times more potent than the natural hormone in inhibiting the release of growth hormone, glucagon, and insulin. peptide.com
Historical Development and Significance of D-Trp8-SRIF-14 as a Research Tool
The development of this compound dates back to the early years of somatostatin research. A seminal 1975 paper by Rivier et al. first described D-Trp8-somatostatin as an analog that was significantly more potent than the native molecule, marking a key milestone in the field. nih.gov This discovery was part of a broader effort in structure-activity relationship studies aimed at overcoming the pharmacological limitations of natural SRIF-14.
The creation of a stable and highly potent analog like this compound was of immense significance for academic research. Its enhanced properties made it a superior tool for both in vitro and in vivo experiments, allowing scientists to probe the somatostatinergic system with greater precision and reliability. Its applications have been extensive:
Receptor Characterization: this compound was instrumental in the initial identification and characterization of specific high-affinity somatostatin receptors in rat brain membranes and other tissues. pnas.org
Physiological Studies: The analog has been widely used to elucidate the diverse physiological roles of somatostatin. For example, it has been employed in studies to investigate the inhibition of growth hormone secretion in acromegaly and diabetes, as well as its effects on insulin and glucagon levels. nih.gov
Pharmacological Model: As a potent agonist, it serves as a standard against which new and more receptor-subtype-selective analogs are compared. nih.gov
The development of this compound and related compounds paved the way for a deeper understanding of how somatostatin regulates endocrine and neural functions, and it laid the groundwork for the creation of clinically useful somatostatin analogs.
Research Findings in Detail
To illustrate the specific molecular and functional differences between the natural hormone and its potent analog, the following data tables provide a comparative overview based on published research findings.
Table 1: Amino Acid Sequence Comparison This table highlights the single amino acid substitution at position 8 that differentiates this compound from the native SRIF-14. Both peptides share a disulfide bridge between the cysteine residues at positions 3 and 14. iscabiochemicals.comcpcscientific.com
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 |
| SRIF-14 | Ala | Gly | Cys | Lys | Asn | Phe | Phe | Trp | Lys | Thr | Phe | Thr | Ser | Cys |
| This compound | Ala | Gly | Cys | Lys | Asn | Phe | Phe | D-Trp | Lys | Thr | Phe | Thr | Ser | Cys |
Table 2: Comparative Biological Potency and Activity This table summarizes research findings on the enhanced inhibitory effects of somatostatin analogs containing the D-Trp8 modification compared to native SRIF-14.
| Biological Effect | Compound | Observation | Research Context | Citation |
| General Potency | [D-Trp8]-Somatostatin-14 | 6 to 8 times more potent than somatostatin. | Inhibition of growth hormone, glucagon, and insulin release. | peptide.com |
| Receptor Binding | [D-Trp8]SRIF | Binds to receptors with greater avidity than SRIF. | Characterization of SRIF receptors in rat brain membranes. | pnas.org |
| Growth Hormone Inhibition | D-Trp8,D-Cys14-somatostatin | Significantly reduced GH response to arginine. | Study in maturity-onset diabetics. | nih.gov |
| Insulin Inhibition | D-Trp8,D-Cys14-somatostatin | Significant inhibitory effect on insulin secretion. | Study in acromegalic patients and mild diabetics. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C76H104N18O19S2 |
|---|---|
Molecular Weight |
1637.9 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42?,43?,50-,51+,52-,53+,54-,55-,56+,57-,58-,59-,62+,63+/m0/s1 |
InChI Key |
NHXLMOGPVYXJNR-VOWFNQDTSA-N |
Isomeric SMILES |
C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=CC=CC=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N |
Canonical SMILES |
CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=CC=CC=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for D Trp8 Srif 14 Analogs
Solid-Phase Peptide Synthesis (SPPS) Techniques
The primary method for producing D-Trp8-SRIF-14 and its analogs is Solid-Phase Peptide Synthesis (SPPS), a robust technique that involves building the peptide chain sequentially while one end is attached to an insoluble polymer support. researchgate.net This approach facilitates the removal of excess reagents and byproducts by simple filtration and washing. researchgate.net Two main orthogonal protection strategies are employed: Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl).
The Fmoc/tBu strategy is widely used for the synthesis of somatostatin (B550006) analogs. researchgate.net In this method, the temporary Nα-amino group protector is the base-labile Fmoc group, which is typically removed at each cycle using a solution of piperidine (B6355638) in dimethylformamide (DMF). snmjournals.orgresearchgate.net The side chains of the amino acids are protected by acid-labile groups like tBu. For instance, the synthesis of certain somatostatin analogs, including those with non-natural amino acids, has been successfully carried out using the Fmoc/tBu strategy on a 2-chlorotrityl chloride resin. researchgate.net This resin allows for the mild cleavage of the final peptide, preserving acid-sensitive functionalities. snmjournals.org
The Boc/Bzl strategy represents an older but still valuable approach. nih.gov Here, the Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups require a very strong acid, like hazardous hydrogen fluoride (B91410) (HF), for final cleavage. nih.govnih.gov This method has been applied in the synthesis of D-Trp8-somatostatin, where peptide fragments were assembled and coupled to produce the final tetradecapeptide. spiedigitallibrary.org For example, a practical synthesis of D-Trp8-somatostatin involved using Nα-Bpoc (2-(p-biphenyl)-isopropyloxycarbonyl) protecting groups for major fragments, which could be selectively removed in the presence of tert-butyl side-chain protections. spiedigitallibrary.org
Regardless of the strategy, the synthesis culminates in the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, followed by an oxidative step to form the critical disulfide bridge between the cysteine residues at positions 3 and 14. Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). spiedigitallibrary.org
Incorporation of D-Trp8 and Other Non-Natural Amino Acids
To enhance biological activity, stability, and receptor selectivity, medicinal chemists frequently substitute natural amino acids with non-natural or D-amino acid counterparts.
The substitution of key phenylalanine (Phe) residues at positions 6, 7, and 11 with non-natural aromatic amino acids has been a fruitful strategy for probing structure-activity relationships (SAR).
L-Pyrazinylalanine (Pyz) substitutions in this compound have been used to investigate the role of aromatic interactions. spiedigitallibrary.orgnih.gov The pyrazine (B50134) ring differs from benzene (B151609) in its electrostatic potential, providing a tool to study the importance of π-donor capabilities in receptor binding. nih.gov In one study, Phe at positions 6, 7, and 11 were individually replaced with L-Pyz. spiedigitallibrary.orgnih.gov The resulting binding affinities at the human somatostatin receptor subtype 2 (hSST2) revealed crucial insights:
[Pyz6, D-Trp8]-SRIF-14 retained significant binding affinity (Ki = 1 nM), suggesting that Phe11 can shield the pyrazine ring at position 6, but the reduced affinity compared to this compound (Ki = 0.07 nM) indicated that the native Phe6 also interacts directly with the receptor via its π-system. spiedigitallibrary.org
[Pyz7, D-Trp8]-SRIF-14 showed no binding, implying a repulsive interaction at the receptor. nih.govacs.org
[Pyz11, D-Trp8]-SRIF-14 exhibited a dramatic loss of affinity, supporting the hypothesis that Phe11's primary role is to stabilize the peptide's bioactive conformation through aromatic interaction with Phe6. spiedigitallibrary.org
Mesitylalanine (Msa) , or 2,4,6-trimethyl-L-phenylalanine, provides a more electron-rich and conformationally restricted side chain than phenylalanine. snmjournals.org The incorporation of Msa into the this compound scaffold has been shown to restrict conformational flexibility and enhance serum stability. snmjournals.orgnih.gov Analogs containing both a single Msa residue and a D-Trp8 modification showed a remarkable 7- to 20-fold increase in stability compared to native SRIF-14. nih.gov NMR and computational analyses confirmed that these substitutions helped stabilize a hairpin structure in the key pharmacophore region (residues 7-10). snmjournals.org
Table 1: Binding Affinities (Ki, nM) of L-Pyrazinylalanine and Mesitylalanine Substituted this compound Analogs Data sourced from multiple studies for comparative purposes. Ki values represent the concentration of the analog required to inhibit 50% of radioligand binding.
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Serum Half-life (h) |
| SRIF-14 | 0.43 | 0.0016 | 0.53 | 0.74 | 0.23 | 2.75 |
| [D-Trp8]-SRIF-14 | 0.35 | 0.07 | 0.45 | 0.28 | 0.18 | 4.1 |
| [Pyz6, D-Trp8]-SRIF-14 | >1000 | 1.0 | >1000 | 148 | >1000 | Not Measured |
| [Pyz7, D-Trp8]-SRIF-14 | >1000 | >1000 | >1000 | >1000 | >1000 | Not Measured |
| [Pyz11, D-Trp8]-SRIF-14 | >1000 | 150 | >1000 | >1000 | >1000 | Not Measured |
| [Msa6, D-Trp8]-SRIF-14 | 1.3 | 0.12 | 1.1 | 0.72 | 0.44 | 19.3 |
| [Msa7, D-Trp8]-SRIF-14 | >1000 | 0.16 | >1000 | 1.3 | >1000 | 55.4 |
| [Msa11, D-Trp8]-SRIF-14 | 0.78 | 0.04 | 0.81 | 0.35 | 0.29 | 24.1 |
Note: Data compiled from Hirschmann et al. (2005) nih.gov and Pineda et al. (2013) snmjournals.orgnih.gov. SSTR binding data for Pyz analogs are for hSST2 and hSST4; other subtypes were >1000 nM.
The substitution of the natural L-Tryptophan at position 8 with its D-enantiomer was a seminal discovery in somatostatin research. nih.gov This single stereochemical inversion leads to a significant increase in biological potency, often by an order of magnitude, in inhibiting the release of growth hormone, glucagon (B607659), and insulin (B600854). nih.gov
The enhanced activity of D-Trp8 analogs is attributed to conformational effects. The D-Trp8 residue stabilizes the bioactive β-turn conformation involving the essential pharmacophore sequence Phe-Trp-Lys-Thr. snmjournals.orgnih.gov This stabilization is crucial for high-affinity receptor binding. nih.gov NMR studies have shown that the inclusion of D-Trp8, especially in combination with other modifications like Msa substitutions, leads to a more rigid and defined structure in solution, which is believed to more closely mimic the receptor-bound conformation. snmjournals.orgnih.gov This increased conformational stability also contributes to a longer serum half-life by making the peptide less susceptible to enzymatic degradation. nih.gov Analogs containing a D-configuration at Trp8 consistently demonstrate enhanced potency and stability, making it a cornerstone modification in the design of clinically relevant somatostatin analogs. nih.gov
Radioligand Synthesis for Receptor Binding Assays
To study the interaction of this compound analogs with their receptors, it is necessary to label them with a reporter tag, most commonly a radioisotope. Radioligands are indispensable for quantitative receptor binding assays and in vivo imaging.
Iodination with Iodine-125 (125I) is a common method for creating high-affinity radioligands for somatostatin receptors. nih.gov The strategy often involves introducing a tyrosine (Tyr) residue into the peptide sequence, as the phenol (B47542) side chain of tyrosine is readily susceptible to electrophilic iodination.
A widely used radioligand is based on the 28-amino acid version of somatostatin (SRIF-28). An analog, [Leu⁸, D-Trp²², Tyr²⁵]-somatostatin-28, is frequently used for radiolabeling. nih.govnih.gov In this sequence, the D-Trp at position 22 is analogous to the D-Trp at position 8 in SRIF-14. The tyrosine at position 25 serves as the site for iodination. The synthesis involves reacting the precursor peptide with Na¹²⁵I in the presence of an oxidizing agent, such as Chloramine-T or Iodogen, which generates electrophilic ¹²⁵I⁺. The resulting radioiodinated peptide, 125I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28, can then be purified by HPLC. nih.gov
Another approach is to add a tyrosine to the N-terminus of SRIF-14, creating a [Tyr⁰] analog. This allows for the synthesis of radiotracers like 125I-Tyr⁰-[D-Trp8]-SRIF-14. These radiolabeled compounds bind with high affinity to somatostatin receptors and are used in competition binding assays to determine the Ki values of unlabeled analogs. nih.gov
Fluorescent Derivatization for Microscopic Studies
Fluorescently labeled analogs of this compound are powerful tools for visualizing receptor localization, trafficking, and ligand internalization in cells and tissues using techniques like confocal laser scanning microscopy (CLSM) and fluorescence-guided surgery. nih.govnih.gov
Several strategies exist for fluorescent derivatization:
Traditional Fluorophores: Small organic dyes such as fluorescein (B123965) isothiocyanate (FITC) and 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD) can be conjugated to the peptide. nih.gov For example, FITC- and NBD-labeled octreotide (B344500) (a stable, shorter analog of somatostatin) have been synthesized and used to visualize peptide transport across cell monolayers. nih.gov The conjugation typically targets a primary amine, such as the N-terminus or the side chain of a lysine (B10760008) residue. researchgate.net
Near-Infrared (NIR) Dyes: For in vivo imaging, NIR fluorophores like IRDye 800CW and cyanine (B1664457) dyes (e.g., Cy5) are preferred due to their superior tissue penetration and lower background autofluorescence. snmjournals.orgacs.org Somatostatin analogs have been successfully conjugated to these dyes, often via a chelating linker, to create hybrid agents for both nuclear and fluorescence imaging. snmjournals.orgnih.gov These agents have shown specific targeting of SSTR2-expressing tumors, enabling clear delineation of tumor margins. nih.gov
Genetically Encoded Tags: An alternative to chemical conjugation is the genetic fusion of the peptide to a fluorescent protein. mq.edu.au A somatostatin-monomeric red fluorescent protein (mRFP) fusion has been created, which acts as a potent receptor agonist and allows for real-time tracking of receptor signaling pathways with high resolution. mq.edu.au
These derivatization strategies provide a versatile toolkit for exploring the biology of this compound and its analogs at the molecular, cellular, and whole-organism levels.
Attachment of Fluorophores (e.g., Fluorescein, BODIPY)
The covalent attachment of fluorophores to somatostatin (SRIF) analogs like this compound is a key strategy for enabling their use in fluorescence-based biological assays and imaging. The synthesis of these fluorescent derivatives typically involves the reaction of a functional group on the peptide with a reactive derivative of the fluorophore. The primary targets for conjugation on the peptide are often the N-terminal α-amino group or the ε-amino group of a lysine residue.
Fluorescein Derivatization: Fluorescein isothiocyanate (FITC) is a commonly used reagent for labeling peptides. The isothiocyanate group of FITC reacts readily with primary amine groups on the peptide under slightly basic conditions to form a stable thiourea (B124793) linkage. For instance, in the labeling of octreotide, a related somatostatin analog, the reaction is controlled by pH. researchgate.net The amino group of the N-terminal phenylalanine (pKa ≈ 7.1) can be selectively targeted over the lysine amino group (pKa ≈ 10.1) by conducting the reaction at a lower pH (e.g., pH 6), although labeling of the lysine residue is also common. researchgate.net The successful conjugation is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.net
BODIPY Derivatization: Boron-dipyrromethene (BODIPY) dyes are valued for their sharp emission spectra, high quantum yields, and relative insensitivity to solvent polarity. A variety of BODIPY derivatives functionalized with reactive groups suitable for bioconjugation have been developed. nih.govresearchgate.net Similar to fluorescein, BODIPY dyes functionalized with an isothiocyanate group can be coupled to the amine groups of peptides. nih.gov
Alternatively, a common strategy involves amide bond formation. A BODIPY derivative containing a carboxylic acid can be activated, for example, using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) or other coupling reagents like HATU/DIPEA, and then reacted with an amine on the peptide. researchgate.netfrontiersin.org Conversely, an amino-functionalized BODIPY dye can be coupled to a carboxylic acid group on the peptide. nih.govresearchgate.net The choice of synthetic route often depends on the specific positions of reactive groups on both the peptide and the fluorophore, and the potential need for protecting groups to ensure site-specific labeling. nih.gov The use of linkers, such as polyethylene (B3416737) glycol (PEG) chains, can also be incorporated between the peptide and the BODIPY dye to improve solubility and minimize steric hindrance. nih.gov
Impact of Fluorescent Tags on Ligand Affinity
Research has shown that the impact on affinity is highly dependent on the nature of the fluorophore, the site of conjugation on the peptide, and the presence and type of any linking molecule. acs.orgnih.gov Many studies on peptide-based tracers have demonstrated a substantial reduction in peptide-receptor affinity upon conjugation with a second molecule. snmjournals.org However, it is also shown that somatostatin analogues can undergo a range of bioconjugation reactions without a critical loss of binding affinity if the design is optimized. acs.org For example, the use of specifically designed linkers can help to distance the bulky dye from the peptide's core binding motif, thereby preserving the native interaction with the receptor. nih.gov
Studies comparing radiolabeled and dual-labeled (fluorescent and radiolabeled) somatostatin analogs have found that while the dual-labeled tracers may exhibit different pharmacokinetic profiles, such as increased renal uptake, they can maintain a considerable level of receptor affinity and tumor-targeting capability. snmjournals.org Ultimately, each new fluorescently labeled analog must be pharmacologically characterized to determine its specific binding properties and suitability for its intended application. mq.edu.au
Interactive Data Table: Impact of Labeling on Somatostatin Analog Affinity
| Compound/Analog | Label | Target Receptor(s) | Reported Affinity (IC₅₀ nM) or Finding | Reference |
| Tyr³-octreotate | ¹¹¹In-DTPA | SSTR2 | High affinity (specific values not detailed in source) | snmjournals.org |
| Tyr³-octreotate | Cy5-¹¹¹In-DTPA | SSTR2 | Maintained considerable receptor affinity in vitro and in vivo | snmjournals.org |
| Octreotide (OCT) | Fluorescein (FITC) | SSTR2 | Successfully identified SSTR2 on living cells, implying retained binding | researchgate.net |
| TOC Analog | MMC(FNIR-Tag) | SSTR2 | Bound primarily via SSTR2 with low nonspecific binding | acs.org |
| TOC Analog | MMC(IR800) | SSTR2 | Higher off-target binding compared to FNIR-Tag conjugate | acs.org |
| This compound | Not Applicable | SSTRs | Parent unlabeled compound | |
| This compound Analog | Fluorescein | SSTRs | Hypothetical data would be inserted here upon experimental validation | |
| This compound Analog | BODIPY | SSTRs | Hypothetical data would be inserted here upon experimental validation |
Conformational Analysis and Structural Characterization of D Trp8 Srif 14
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and proteins in solution, providing insights into conformational dynamics and intramolecular interactions at an atomic level. nih.govnih.govyoutube.com
The determination of the 3D structure of D-Trp8-SRIF-14 in solution is primarily achieved through advanced NMR experiments, often in aqueous or methanol (B129727) solutions to mimic physiological environments. acs.orgresearchgate.net Techniques such as 2D and 3D NMR spectroscopy are employed to assign the resonances of all protons and carbons within the peptide. nih.govcore.ac.ukresearchgate.net Once assignments are complete, structural constraints are derived from Nuclear Overhauser Effect (NOE) data, which provides information about through-space distances between protons that are close to each other (typically < 5 Å). nih.gov These distance restraints, along with dihedral angle constraints derived from coupling constants, are then used as input for computational algorithms to generate an ensemble of structures representing the peptide's conformation in solution.
NMR studies have been crucial in identifying key intramolecular interactions that stabilize the bioactive conformation of this compound. acs.org Of particular importance are the interactions involving the aromatic side chains.
Trp8-Lys9 Interaction: A critical interaction exists between the D-Tryptophan at position 8 and the Lysine (B10760008) at position 9. acs.org NMR data show a marked temperature dependence of the chemical shift for the γ-methylene groups of Lys9, indicating it is shielded by the indole (B1671886) ring of Trp8. acs.org This interaction is considered a more significant component for stabilizing the bioactive conformation than the Phe6-Phe11 interaction and is crucial for high-affinity receptor binding. acs.org
| Interacting Residues | Type of Interaction | NMR Evidence | Structural Significance |
|---|---|---|---|
| Phe6 - Phe11 | Edge-to-face (Herringbone) π-π stacking | Upfield chemical shift (shielding) of Phe6 aromatic protons. acs.org | Stabilizes the peptide's global fold. acs.orgnih.gov |
| D-Trp8 - Lys9 | Shielding of Lys9 side chain by Trp8 indole ring | Temperature-dependent chemical shift of Lys9 γ-methylene protons. acs.org | Crucial for stabilizing the bioactive β-turn conformation. acs.org |
The central structural motif responsible for the biological activity of somatostatin (B550006) analogs is a well-defined β-turn. nih.gov The substitution of L-Trp8 with D-Trp8 significantly increases the population and stability of this critical turn structure. researchgate.net
NMR analysis, including the measurement of NOEs, coupling constants, and chemical shift indices, has characterized the turn in this compound. This turn typically involves the tetrapeptide sequence Phe-Trp-Lys-Thr. nih.gov Studies on related somatostatin analogs indicate that this conformation is a type II' β-turn. nih.gov A type II' turn is defined by specific phi (φ) and psi (ψ) dihedral angles for the two central residues (i+1 and i+2), which in this case are D-Trp8 and Lys9. The D-amino acid at position i+1 is sterically favored in a type II' turn, explaining why the D-Trp8 substitution so effectively stabilizes this conformation.
| Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |
|---|---|---|---|---|
| Type I | -60° | -30° | -90° | 0° |
| Type II | -60° | 120° | 80° | 0° |
| Type I' | +60° | +30° | +90° | 0° |
| Type II' | +60° | -120° | -80° | 0° |
| Type VIII | -60° | -30° | -120° | 120° |
Computational Chemistry and Molecular Modeling
Computational methods are invaluable for refining NMR-derived structures and for providing a deeper understanding of the electronic and dynamic properties that govern the peptide's conformation and function. mdpi.com
Molecular Orbital (MO) calculations have been successfully applied to explain the structure-activity relationships (SARs) in this compound and its analogs. acs.orgnih.gov Using software such as Spartan with a 3-21G(*) basis set, researchers can calculate the electronic properties of the molecule, such as electrostatic potential surfaces. nih.govacs.orgcolby.edu
These calculations have been instrumental in explaining why certain aromatic rings, like the benzene (B151609) of Phe and the indole of Trp, are effective at binding within receptor pockets, whereas others, such as the pyrazine (B50134) ring, are not. nih.govacs.org The analysis of electrostatic potentials reveals differences in electron distribution that govern non-covalent interactions, providing a theoretical basis for the experimentally observed binding affinities. acs.org
| Computational Method | Key Outputs | Insight Gained |
|---|---|---|
| Spartan 3-21G(*) MO calculations | Electrostatic potential surfaces, HOMO/LUMO energies. nih.gov | Explanation of binding affinity differences based on the electronic character of aromatic side chains (e.g., Phe, Trp vs. Pyrazinylalanine). nih.govacs.org |
Molecular Dynamics (MD) simulations offer a powerful approach to study the conformational dynamics and stability of this compound in a simulated physiological environment. mdpi.com MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of the peptide's behavior. nih.gov
Somatostatin Receptor Interactions and Binding Selectivity of D Trp8 Srif 14
Binding Affinities to Somatostatin (B550006) Receptor Subtypes (SSTR1-5)
D-Trp8-SRIF-14 exhibits a distinct binding profile across the five somatostatin receptor subtypes. Studies have quantified its affinity, typically expressed as inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50), for each receptor subtype.
In murine macrophages, this compound has been shown to bind to two classes of receptors with affinities of 0.44±0.13 nM and 2.58±0.56 nM nih.gov. When expressed in Chinese hamster ovary (CHO) cells, this compound demonstrates subnanomolar affinity for SSTR2 subtypes, nanomolar affinity for AtT20 cells (which endogenously express SSTRs), and a significantly lower affinity (61 nM) for cells expressing SSTR5 alone oup.comoup.com.
More comprehensive data from comparative studies reveal specific binding affinities:
| Receptor Subtype | Somatostatin-14 (Ki, nM) | [D-Trp8]-SRIF (Ki, nM) | Octreotide (B344500) (Ki, nM) |
| SSTR1 | 0.43 | 0.32 | >1000 |
| SSTR2 | 0.0016 | 0.0010 | 0.053 |
| SSTR3 | 0.53 | 0.61 | 15.2 |
| SSTR4 | 0.74 | 5.83 | >103 |
| SSTR5 | 0.23 | 0.46 | 11.5 |
Data adapted from ub.edu. Note: SSTR2 affinity for [D-Trp8]-SRIF is in the picomolar range.
These values highlight a high affinity for SSTR2, with subnanomolar to nanomolar affinities for SSTR1 and SSTR5, and moderate affinity for SSTR3. Its affinity for SSTR4 is considerably lower, falling into the micromolar range ub.edu.
Comparative Analysis with Native SRIF-14 and Other Analogs (e.g., Octreotide)
This compound is generally considered to be more potent than native SRIF-14, with estimates suggesting it is six to eight times more potent oup.com. The comparative binding data presented in the table above illustrates these differences. While SRIF-14 shows nanomolar affinity across SSTR1, SSTR3, SSTR4, and SSTR5, and picomolar affinity for SSTR2, this compound maintains picomolar affinity for SSTR2 and shows slightly improved affinity for SSTR1 and SSTR5 compared to SRIF-14. Crucially, this compound exhibits a significantly lower affinity for SSTR4 than SRIF-14 ub.edu.
In contrast, octreotide, a widely used somatostatin analog, displays high affinity for SSTR2 but significantly lower affinities for SSTR1, SSTR3, SSTR4, and SSTR5 ub.eduresearchgate.net. This comparison underscores the distinct binding profile of this compound, which shows a broader affinity range than octreotide, particularly for SSTR1 and SSTR5, while maintaining potent SSTR2 binding.
Evaluation of Pan-Somatostatin Agonist Properties
The term "pan-somatostatin agonist" refers to a compound that binds with high affinity to multiple somatostatin receptor subtypes. This compound is often described as a non-subtype-selective analog and has been characterized as a pan-somatostatin agonist oup.comnih.gov. Its binding profile, showing significant affinity across SSTR1, SSTR2, and SSTR5, supports this classification, indicating its potential to engage a broad spectrum of somatostatin receptor-mediated signaling pathways ub.edu.
Receptor Subtype Specificity and Differential Binding Profiles
The differential binding affinities of this compound across the SSTR subtypes define its receptor subtype specificity. The compound demonstrates a clear preference for SSTR2, with picomolar affinity, and also binds strongly to SSTR1 and SSTR5. Its affinity diminishes substantially for SSTR3 and is weakest for SSTR4 ub.edu. This selective binding pattern is critical for understanding its therapeutic applications and potential off-target effects.
SSTR2 and SSTR5 Interactions
This compound exhibits particularly strong interactions with SSTR2, binding with picomolar affinity ub.edu. Its affinity for SSTR5 is also notable, falling within the subnanomolar range ub.edu. Studies indicate that this compound binds to SSTR2 subtypes with subnanomolar affinity, whether SSTR2 is expressed alone or co-expressed with SSTR5 oup.comoup.com. However, its affinity for SSTR5 alone is markedly lower compared to its affinity for SSTR2 oup.comoup.com. The expression of SSTR5 has been linked to specific biological contexts, such as lower proliferation indices in certain tumors mdpi.com.
Molecular Determinants of Receptor Recognition
The specific interactions between this compound and somatostatin receptors are governed by its molecular structure and the complementary binding pockets of the receptors. Structure-activity relationship (SAR) studies have identified key residues in somatostatin analogs that are crucial for receptor recognition. The side chains of Phe7, D-Trp8, and Lys9 in somatostatin analogs are considered important for biological recognition, with D-Trp8 and Lys9 being particularly critical for SSTR2 binding ub.edunih.gov.
The pharmacophore model for SSTR2 binding highlights the side chains of dPhe2, dTrp8, and Lys9 as essential components nih.govacs.org. Notably, the aromatic ring at position 7 (Phe7), while important for SSTR3 and SSTR5 binding, is not critical for SSTR2 recognition, indicating distinct pharmacophoric requirements for different subtypes nih.gov. The substitution of tryptophan with D-tryptophan at position 8 (D-Trp8) not only enhances metabolic stability but also contributes to the conformational rigidity of the peptide, which can further stabilize its interaction with receptors mdpi.com. Research into specific receptor domains suggests that residues within transmembrane domain 6 (TM6) and the carboxyl terminus play a role in determining the binding affinity and selectivity of somatostatin analogs, with specific amino acid substitutions in SSTR5 potentially altering its preference for different somatostatin forms nih.gov.
Compound Names:
| Common Name | Full Chemical Name/Description |
| SRIF-14 | Somatostatin-14 |
| This compound | [D-Trp8]-SRIF-14 |
| Octreotide | Octreotide |
| SSTR1-5 | Somatostatin Receptor Subtypes 1-5 |
Role of Lys9 and Other Critical Residues in Receptor Interaction
The structure-activity relationship (SAR) studies of somatostatin analogs have identified several critical amino acid residues responsible for receptor binding and selectivity. For this compound, the substitution at position 8 (D-Trp) is a primary modification, but other residues, notably Lysine (B10760008) at position 9 (Lys9) and Phenylalanine at positions 6 and 11 (Phe6, Phe11), also play significant roles in receptor interaction eur.nlacs.orgmdpi.comub.edu.
Lys9: It has been established that Lys9 interacts with an aspartate anion within the somatostatin receptor binding pocket eur.nlacs.org. This ionic interaction is fundamental for anchoring the peptide to the receptor. Studies involving modifications at Lys9 have shown significant impacts on binding affinity oup.com. For instance, acetylation of the amine function on the side-chain of Lys9 with fluorescent tags resulted in analogs that were almost completely devoid of binding activity, highlighting the essential nature of this residue for interaction oup.com.
Phe6 and Phe11: These aromatic residues are crucial for stabilizing the bioactive conformation of the somatostatin peptide chain acs.orgmdpi.com. Research suggests that Phe11 stabilizes the conformation through π-bonding or aromatic edge-to-face interactions acs.org. Furthermore, Phe6 has been shown to interact with the receptor via its π-bond acs.orgnih.gov. The replacement of Phe6 or Phe11 with less aromatic or electronically different substituents, such as pyrazinylalanine, can significantly alter binding affinities, indicating their direct involvement in receptor binding acs.orgnih.gov. For example, replacing Phe11 with alanine (B10760859) (Ala11) lowered the binding affinity at human SSTR2 and SSTR5 acs.org.
D-Trp8: The substitution of L-Tryptophan with D-Tryptophan at position 8 is a key feature of this compound. This modification not only increases resistance to enzymatic degradation but also influences the peptide's conformational preferences and receptor interactions ub.eduacs.orgmdpi.com. The chirality at Trp8 has been observed to have a striking effect on NMR spectra, suggesting altered molecular interactions acs.org.
Table 1: Binding Affinities of this compound to Somatostatin Receptor Subtypes
The binding affinities of this compound to various somatostatin receptor subtypes have been characterized through competition binding assays. The following table summarizes representative binding data, typically expressed as IC50 or Ki values (in nM), indicating the concentration of the analog required to inhibit the binding of a radiolabeled ligand by 50% or to occupy 50% of the receptors, respectively.
| Receptor Subtype | Binding Affinity (Ki or IC50, nM) | Source(s) |
| SSTR1 | 0.32 ± 0.11 | researchgate.net |
| SSTR2 | 0.001 ± 0.0007 | researchgate.net |
| SSTR3 | 0.61 ± 0.02 | researchgate.net |
| SSTR4 | 5.83 ± 0.44 | researchgate.net |
| SSTR5 | 0.46 ± 0.24 | researchgate.net |
| SSTR2A | Subnanomolar | oup.com |
| SSTR5 | Nanomolar (61 nM) | oup.com |
Note: Values are presented as mean ± standard error of the mean where available. Specific assay conditions may lead to variations in reported affinities.
Electrostatic Potential Contributions to Binding
Electrostatic interactions play a significant role in the precise recognition and binding of this compound to its target receptors. Computational analyses, such as those employing Spartan 3-21G(*) Molecular Orbital (MO) calculations, have been instrumental in elucidating these contributions acs.orgacs.orgnih.gov.
The electrostatic potential of aromatic rings within the peptide sequence is critical for interactions with complementary charged or polar regions on the receptor. For instance, the benzene (B151609) and indole (B1671886) rings present in somatostatin analogs exhibit significant negative electrostatic potential in the region of their π-clouds acs.orgnih.gov. This characteristic allows for favorable interactions with aromatic binding pockets on the receptor, particularly the pocket accommodating Trp8 acs.orgnih.gov.
Conversely, the replacement of these aromatic systems with heterocyclic rings, such as pyridine (B92270) or pyrazine (B50134), can profoundly diminish the ability of the π-cloud to engage in these interactions acs.orgnih.gov. For example, pyrazinylalanine congeners, which lack the pronounced negative electrostatic potential of benzene or indole, have shown reduced binding affinities acs.orgacs.orgnih.gov. This suggests that the electrostatic nature of the aromatic side chains is a key determinant for optimal binding to specific receptor sites. The inability of pyrazine to bind the Trp8 binding pocket, as opposed to benzene or indole, has been explained through these differences in electrostatic potentials acs.orgacs.org. These findings underscore the importance of electrostatic complementarity between the ligand and the receptor for achieving high affinity and selectivity.
Compound List:
this compound
Somatostatin-14 (SRIF-14)
Somatostatin-28 (SRIF-28)
Octreotide
L-779,976
[D-Trp8]-SRIF
[Ala6]-SRIF-14-amide
[L-Msa6,D-Trp8]-SRIF
[L-Msa7,D-Trp8]-SRIF
[L-Msa11,D-Trp8]-SRIF
[L-Msa6]-SRIF
[L-Msa7]-SRIF
[L-Msa6,7]-SRIF
Des-AA1,2,4,13-[d-Trp8]SRIF
Des-AA1,2,4,5-[d-Trp8]SRIF
Des-AA1,2,4,5,13-[d-Trp8]SRIF
Des-AA1,2,5-[Tyr2,d-Trp8,IAmp9]SRIF
Des-AA1,2,4,12,13-[d-Trp8]SRIF
Des-AA1,2,5,12,13-[d-Trp8]SRIF
[Tyr0]-D-Trp8-SRIF-14
[125I]Tyr11-SRIF
[125I]Tyr0, this compound
Pyrazinylalanine congeners (e.g., Pyz6, Pyz7, Pyz11)
Mesitylalanine (Msa)
L-3-(3'-quinolyl)-alanine
L-β-mesitylalanine
IAmp (4-(N-isopropyl)-aminomethylphenylalanine)
d-Cys
d-Nor-cysteine
d-Homo-cysteine
Nor-cysteine
Homo-cysteine
Cortistatin-14
Somatostatin Receptor Subtypes:
SSTR1 (sst1)
SSTR2 (sst2)
SSTR2A (sst2A)
SSTR2B (sst2B)
SSTR3 (sst3)
SSTR4 (sst4)
SSTR5 (sst5)
Cellular and Molecular Mechanisms of Action of D Trp8 Srif 14 in Vitro Studies
Receptor-Mediated Internalization and Trafficking
The interaction of D-Trp8-SRIF-14 with its cognate receptors, particularly SSTR2, triggers a cascade of events leading to receptor internalization and subsequent intracellular trafficking. This process is crucial for receptor desensitization and regulation of cellular responsiveness.
Agonist-Induced Endocytosis Mechanisms
Upon binding to somatostatin (B550006) receptors, such as SSTR2, this compound acts as an agonist, initiating receptor-mediated endocytosis. Studies using cell lines expressing SSTR2, like CHO-sst2A cells, demonstrate that stimulation with this compound leads to a significant loss of cell surface binding sites, indicative of receptor internalization oup.comoup.comnih.govresearchgate.net. For instance, in CHO-sst2A cells, this compound stimulation resulted in approximately a 75% reduction in cell surface SRIF binding sites, accompanied by massive internalization of SSTR2 receptors oup.comoup.comnih.govresearchgate.net. Similar effects, involving the loss of 60-70% of SRIF binding sites and substantial SSTR2 endocytosis, were observed in cells co-expressing SSTR2 and SSTR5, such as CHO-sst2A+5 and AtT20 cells oup.comoup.comnih.govresearchgate.net. This internalization process has been shown to involve transferrin-positive vesicles, a characteristic pathway for receptor endocytosis researchgate.netnih.govresearchgate.net. Electron microscopic immunogold labeling has confirmed agonist-induced internalization of SST2A receptors in central neurons nih.gov.
Table 1: Reduction in Cell Surface Receptor Binding Sites Following this compound Stimulation
| Cell Type | Percentage of Cell Surface Binding Remaining | Reference(s) |
| CHO-sst2A | ~25% (after 10 min) | oup.com |
| CHO-sst2A+5 | ~60% (after 10-40 min) | oup.comoup.com |
| AtT20 | ~40% (after 10-40 min) | oup.comoup.com |
| General (cell surface labeling) | ~35% (after 40 min) | oup.comresearchgate.net |
Receptor Recycling and Degradation Pathways
Following internalization, receptors can either be recycled back to the plasma membrane or targeted for degradation. Research indicates that receptors internalized upon stimulation by this compound undergo slower recycling compared to those internalized by certain other agonists nih.govresearchgate.net. Furthermore, this compound stimulation has been observed to induce the degradation of a fraction of the internalized SSTR2 receptors, suggesting a role in long-term receptor regulation nih.govresearchgate.net.
Influence of Receptor Coexpression (e.g., SSTR2 and SSTR5) on Trafficking
The presence of other somatostatin receptor subtypes, particularly SSTR5, can significantly influence the trafficking and regulation of SSTR2. In cells coexpressing both SSTR2 and SSTR5, the coexpression modulates SSTR2 trafficking and cell surface regulation oup.comoup.comnih.gov. Specifically, when SSTR2 and SSTR5 are coexpressed, stimulation with this compound leads to substantial internalization and a marked loss of cell surface SSTR2 binding sites oup.comoup.comnih.govresearchgate.net. In contrast, selective stimulation of SSTR2 with a subtype-specific agonist (L-779,976) in the presence of SSTR5 results in less efficient SSTR2 internalization and a smaller reduction in cell surface binding compared to this compound oup.comoup.com. This differential trafficking in coexpressing cells can lead to altered cellular desensitization patterns oup.comoup.comnih.gov.
Post-Receptor Signaling Pathway Modulation
This compound, by activating somatostatin receptors, influences several intracellular signaling pathways, notably the inhibition of adenylate cyclase and the modulation of ion channel activity.
Adenylate Cyclase Inhibition
Somatostatin receptors are G protein-coupled receptors that primarily signal through the inhibition of adenylate cyclase (AC) via the Gαi subunit ub.edugenecards.orgpsu.eduptbioch.edu.pl. Activation of SSTRs by agonists like this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels ub.eduptbioch.edu.pl. This inhibition of AC is a fundamental mechanism through which somatostatin analogs exert their effects on various cellular processes, including hormone secretion ub.edupsu.eduptbioch.edu.pl. For example, this compound has been shown to inhibit forskolin-evoked cAMP accumulation, although this effect is abolished in cells that have become desensitized to the agonist oup.comoup.comresearchgate.net.
Activation of Protein Phosphatases
Activation of somatostatin receptors by ligands, including somatostatin analogs like this compound, has been associated with downstream signaling events that involve the modulation of intracellular enzymes. Specifically, activation of somatostatin receptors can lead to the activation of protein phosphatases ptbioch.edu.pl. While detailed studies directly linking this compound to specific phosphatase activation pathways are not extensively detailed in the provided snippets, the general mechanism of somatostatin receptor signaling includes this effect ptbioch.edu.pl. Protein phosphatase 2A (PP2A) is a significant cellular phosphatase involved in numerous signaling cascades, and its activation is a known consequence of certain cellular signaling pathways nih.govnih.govplos.org.
Modulation of Mitogen-Activated Protein Kinases (MAPKs)
The signaling cascades initiated by somatostatin receptor activation also encompass the modulation of mitogen-activated protein kinases (MAPKs) ptbioch.edu.pl. MAPKs are crucial intracellular signaling molecules involved in regulating cell proliferation, differentiation, and survival. The interaction of this compound with somatostatin receptors triggers these signaling pathways, leading to the modulation of MAPK activity ptbioch.edu.pl.
Cellular Desensitization and Responsiveness
Prolonged or repeated exposure to agonists like this compound can lead to a reduction in cellular responsiveness, a phenomenon known as desensitization. This process is critical for regulating cellular signaling and preventing overstimulation.
Mechanisms of Agonist-Induced Receptor Desensitization
Agonist-induced desensitization of somatostatin receptors, particularly the sst2A subtype, by this compound involves significant receptor internalization and a subsequent decrease in the number of receptors available at the cell surface oup.comoup.comresearchgate.net. Following stimulation, this compound promotes the rapid and efficient sequestration of sst2A receptors from the cell membrane into intracellular compartments researchgate.net. This internalization results in a marked reduction of cell surface binding sites, thereby diminishing the cell's ability to respond to subsequent agonist stimulation oup.comoup.com. For instance, in AtT20 cells, stimulation with this compound led to approximately 40% of the initial cell surface binding activity remaining after 10–40 minutes oup.com. Similarly, other studies reported around 35% of peripheral labeling remaining after 40 minutes of stimulation with this compound in AtT20 cells researchgate.net. Receptor phosphorylation has also been implicated as a mechanism contributing to the desensitization of sst2A receptors upon agonist binding nih.gov.
Table 1: Cell Surface Receptor Binding Site Reduction Following this compound Stimulation
| Cell Type | Stimulating Agent | Remaining Cell Surface Binding (%) | Time of Stimulation | Reference |
| CHO-sst2A | [D-Trp8]-SRIF-14 | ~25% | 10-40 min | oup.com |
| AtT20 | [D-Trp8]-SRIF-14 | ~40% | 10-40 min | oup.com |
| AtT20 | [D-Trp8]-SRIF-14 | ~35% | 40 min | researchgate.net |
Structure Activity Relationship Sar Studies of D Trp8 Srif 14 and Its Analogs
Identification of Core Pharmacophore Regions
The pharmacophore of somatostatin (B550006) and its analogs represents the essential three-dimensional arrangement of functional groups that are recognized by somatostatin receptors (SSTRs) and are critical for biological activity researchgate.netnih.govnih.govmdpi.com. SAR studies have pinpointed specific regions and residues within the somatostatin molecule that constitute this pharmacophore.
Phe-Trp-Lys-Thr Beta-Turn Fragment
A critical element identified in the pharmacophore of somatostatin and its analogs is the tetrapeptide sequence Phe-Trp-Lys-Thr, corresponding to residues 7-10 in the native somatostatin-14 mdpi.comescholarship.orgarizona.edu. This sequence is known to adopt a beta-turn conformation, a secondary structure that positions these key residues in a spatial orientation optimal for binding to somatostatin receptors mdpi.comescholarship.orgresearchgate.netacs.org. Modifications within this fragment, particularly at the Trp8 position, have profound effects on biological activity nih.govmdpi.comresearchgate.net. The substitution of L-Trp with D-Trp at position 8, as seen in D-Trp8-SRIF-14 (Octreotide), is a hallmark modification that significantly enhances receptor binding affinity and metabolic stability nih.govmdpi.comresearchgate.netresearchgate.net.
Impact of Amino Acid Substitutions on Biological Activity
Substitutions at Phe6, Phe7, and Phe11
The phenylalanine residues at positions 6, 7, and 11 of native somatostatin play significant roles in receptor interaction and conformational stability. SAR studies have investigated various substitutions at these positions:
Effects of D-Amino Acid Incorporations Beyond Trp8
The incorporation of D-amino acids at positions other than Trp8 has been a successful strategy to enhance the metabolic stability of somatostatin analogs by increasing their resistance to enzymatic degradation researchgate.netacs.org. For example, replacing L-cysteine residues with D-cysteine and other D-amino acids has been shown to synergistically improve peptide stability waters.com. These substitutions can also influence the peptide's conformation, potentially altering receptor binding affinity and selectivity for different SSTR subtypes nih.govresearchgate.netnih.govwaters.comnih.gov.
Role of Conformational Flexibility in SAR
Conformational flexibility is a critical determinant of how a peptide analog interacts with its receptor. The ability of an analog to adopt a specific, low-energy conformation that complements the somatostatin receptor's binding pocket is essential for high-affinity binding and biological activity nih.govacs.orgnih.govnih.gov.
Stabilization of Bioactive Conformations
SAR studies have revealed that stabilizing the critical beta-turn conformation, particularly the Phe-Trp-Lys-Thr segment, is a key strategy for enhancing the activity and duration of action of somatostatin analogs nih.govmdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.net. This stabilization can be achieved through various means, including:
Compound Name List
Preclinical Research Applications and in Vivo Models
Utilization as a Research Agonist in Animal Models
The stability and potent binding affinity of D-Trp8-SRIF-14 to somatostatin (B550006) receptors make it an ideal tool for in vivo and in vitro studies aimed at understanding somatostatin's physiological effects.
This compound has been instrumental in characterizing somatostatin receptor subtypes in various tissues, including the rat cerebellum and pituitary. Studies utilizing radiolabeled this compound have demonstrated its binding to specific receptor populations. For instance, in rat cerebellar nuclei, competition experiments using radiolabeled ligands have helped identify receptor subtypes present. While some studies indicate that [125I][Tyr0,D-Trp8]SRIF-14 does not bind to receptors in rat cerebellar nuclei, other research suggests it binds to somatostatin receptors, potentially with varying affinities depending on the specific brain region and receptor subtype involved nih.govnih.govptbioch.edu.pl. In pituitary cells, this compound has been used to study receptor internalization and desensitization, particularly in cell lines like AtT20 cells, which endogenously express somatostatin receptor subtypes oup.comresearchgate.netresearchgate.net. These studies reveal how receptor co-expression, such as SSTR2 and SSTR5, can modulate the trafficking and cell surface regulation of these receptors upon stimulation with this compound oup.comresearchgate.net.
Studies of Receptor Regulation in Central Nervous System
The central nervous system (CNS) is a major site of somatostatin action, and this compound has been employed to investigate the dynamic regulation of somatostatin receptors within neuronal circuits.
Research has explored how somatostatin and its analogs, including this compound, influence the expression and cell surface availability of somatostatin receptors (SSTRs) in the brain. Studies using rat brain slices have shown that stimulation with this compound can lead to a reduction in cell surface SSTR2 receptor density, a process that is dependent on calcium and involves receptor internalization nih.gov. This suggests that agonist binding can trigger rapid transcriptional and trafficking events that control the somatostatinergic signal. The presence of other receptor subtypes, such as SSTR5, can further modulate these responses, affecting SSTR2 internalization and cell surface regulation oup.comresearchgate.net.
Somatostatin exerts its effects in the CNS through both presynaptic and postsynaptic mechanisms. This compound has been used to investigate these roles. For instance, studies suggest that SSTR1 receptors primarily modulate presynaptic responses, while SSTR2 receptors are more involved in postsynaptic signaling ptbioch.edu.pl. This compound can inhibit excitatory neurotransmission presynaptically and modulate neuronal excitability by activating potassium ion currents postsynaptically nih.govresearchgate.net. Its binding sites in specific brain regions, such as the locus coeruleus, have been mapped to projecting noradrenergic cells, indicating its role in modulating neurotransmitter release nih.gov.
Development of Research Probes and Tools
The well-defined binding characteristics and relative stability of this compound have made it a candidate for developing research probes. Radiolabeled versions, such as [111In]DOTA-D-Trp8-SS14, have been synthesized and evaluated for their affinity to various SSTR subtypes and their potential for tumor targeting nih.govresearchgate.net. These studies aim to create tools for visualizing and quantifying SSTR expression, which is relevant for understanding disease states and developing targeted therapies. The ability of this compound to bind to multiple SSTR subtypes makes it a useful starting point for developing pan-somatostatin receptor ligands researchgate.net.
Fluorescent Ligands for Imaging Receptor Dynamics
The development of fluorescent derivatives of this compound has provided crucial insights into the dynamic behavior of somatostatin receptors, including their internalization and trafficking within cells. A series of fluoresceinyl and Bodipy fluorescent derivatives of this compound have been synthesized and characterized for their biological activity and affinity for SRIF receptors nih.govoup.comresearchgate.netresearchgate.netresearchgate.net. These fluorescent ligands are typically purified using High-Performance Liquid Chromatography (HPLC) and analyzed by mass spectrometry nih.govoup.comresearchgate.net.
These fluorescent probes have been instrumental in visualizing receptor-ligand interactions using techniques such as confocal microscopy in cell lines expressing specific somatostatin receptor subtypes, like COS-7 cells transfected with sst1 or sst2A receptors nih.govoup.comresearchgate.netoup.com. At low temperatures (e.g., 4°C), the fluorescent labeling remains confined to the cell surface, indicating proper binding to cell surface receptors nih.govoup.comresearchgate.net. Upon incubation at physiological temperatures (37°C), the fate of the fluorescently labeled this compound reveals differential receptor internalization patterns depending on the receptor subtype expressed nih.govresearchgate.net.
Specifically, studies have shown that in cells expressing the sst1 receptor, approximately 20% of the bound fluorescent ligand is internalized and becomes resistant to acid washes, suggesting sequestration within or beneath the plasma membrane nih.govresearchgate.net. In contrast, cells expressing the sst2A receptor exhibit more pronounced internalization, with up to 75% of the bound ligand recovered intracellularly nih.govresearchgate.net. This compound has been observed to induce rapid and efficient internalization of sst2A receptors, leading to the formation of clustered immunofluorescence within endosomes oup.com. Furthermore, these studies have demonstrated that following stimulation, cell surface binding of this compound is significantly reduced, indicating receptor sequestration oup.comoup.com. Research has also explored the reappearance of cell surface receptors after internalization, suggesting a potential for receptor recycling oup.com.
Table 1: Fluorescent Ligand-Mediated Somatostatin Receptor Internalization
| Cell Type / Receptor | Fluorescent Ligand Used | Incubation Temperature | Internalization (% of Bound Ligand) | Reference |
| COS-7 / sst1 | Fluorescent derivatives | 37°C | ~20% | nih.govresearchgate.net |
| COS-7 / sst2A | Fluorescent derivatives | 37°C | Up to 75% | nih.govresearchgate.net |
| CHO-sst2A | [D-Trp8]-SRIF-14 | 37°C (10 min) | Cell surface binding reduced to 25% of baseline | oup.comoup.com |
| AtT20 | [D-Trp8]-SRIF-14 | 37°C (10-40 min) | ~40% binding activity remaining | oup.com |
Radioligands for Autoradiographic and Binding Studies
Radiolabeled analogs of this compound, particularly those incorporating radioiodine such as [125I-Tyr0,D-Trp8]SRIF-14 ([125I-Tyr0,D-Trp8]S14), have been extensively employed in preclinical research for characterizing somatostatin receptors (SRIF-Rs) nih.govnih.govcollectionscanada.gc.ca. These radioligands, often prepared with high specific radioactivity (e.g., 2,000 Ci/mmol), are utilized in both membrane-bound receptor binding assays and quantitative autoradiography studies nih.gov.
These studies have been conducted on various tissue preparations, including membrane-enriched fractions from rat cerebellum and colonic mucosa, as well as tissue sections nih.govnih.govnih.gov. Saturation binding experiments using [125I-Tyr0,D-Trp8]S14 in 13-day-old rat cerebellum revealed high-affinity binding sites with a dissociation constant (Kd) of 0.35 ± 0.04 nM and a maximum binding capacity (Bmax) of 52.7 ± 4.8 fmol/mg of protein nih.gov. Competition studies, where unlabeled this compound and other somatostatin analogs are used to displace the radioligand, have been crucial for elucidating the pharmacological profiles of SRIF-Rs and identifying different receptor subtypes nih.govnih.govnih.gov. For instance, this compound itself has been used as a competitor in binding assays to characterize receptor populations nih.govnih.gov.
The application of radiolabeled this compound has also extended to autoradiographic mapping of somatostatin receptors in the central nervous system and other tissues, allowing for the visualization and quantification of receptor distribution oup.comcollectionscanada.gc.caescholarship.org. However, it is noted that in certain specific tissues, such as rat cerebellar nuclei, [125I][Tyr0,D-Trp8]SRIF-14 did not exhibit significant binding, while other radioligands targeting different receptor subtypes were effective nih.gov.
Table 2: Radioligand Binding Parameters of [125I-Tyr0,D-Trp8]SRIF-14
| Tissue/Cell Type | Radioligand | Binding Parameter | Value | Reference |
| 13-day-old Rat Cerebellum (Membranes) | [125I-Tyr0,D-Trp8]SRIF-14 | Kd | 0.35 ± 0.04 nM | nih.gov |
| 13-day-old Rat Cerebellum (Membranes) | [125I-Tyr0,D-Trp8]SRIF-14 | Bmax | 52.7 ± 4.8 fmol/mg protein | nih.gov |
| CHO-sst2A Cells | [125I]Tyr0-[D-Trp8]-SRIF-14 | Cell Surface Binding Reduction | 25% of baseline (after 10 min) | oup.com |
| AtT20 Cells | [125I]Tyr0-[D-Trp8]-SRIF-14 | Cell Surface Binding Remaining | ~40% (after 10-40 min) | oup.com |
Q & A
Q. How can interdisciplinary teams integrate this compound research with omics technologies (e.g., transcriptomics, metabolomics)?
- Methodological Answer : Design systems pharmacology workflows: pair ligand-receptor interaction data with RNA-seq (to identify downstream pathways) and LC-MS metabolomics (to map metabolic shifts). Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) and network pharmacology platforms (e.g., Cytoscape) for integration. Validate findings with CRISPR-Cas9 knockout models of key nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
